molecular formula C8H5F3O3 B1486682 5-(Difluoromethoxy)-2-fluorobenzoic acid CAS No. 1214383-11-5

5-(Difluoromethoxy)-2-fluorobenzoic acid

Cat. No.: B1486682
CAS No.: 1214383-11-5
M. Wt: 206.12 g/mol
InChI Key: OEBLBSRRDVNQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) is a fluorinated benzoic acid derivative of high interest in pharmaceutical and agrochemical research . This compound features a molecular formula of C8H5F3O3 and a molecular weight of 206.12 g/mol . Its structure incorporates both a carboxylic acid functional group and a difluoromethoxy substituent on a fluorinated aromatic ring, which is represented by the SMILES notation O=C(O)C1=CC(OC(F)F)=CC=C1F . This specific arrangement of atoms, particularly the presence of fluorine, is strategically valuable for modulating the physicochemical properties of lead compounds, such as their metabolic stability, lipophilicity, and bioavailability. Researchers primarily utilize this benzoic acid as a key synthetic building block or intermediate in the design and development of novel active molecules . The compound is offered for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures are required, and it is recommended that the material be stored under appropriate cold-chain conditions . Available packaging options are tailored to laboratory-scale synthesis.

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBLBSRRDVNQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-11-5
Record name 5-(difluoromethoxy)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Scheme and Conditions

  • Starting Materials: 3-difluoromethoxy-5-bromofluorobenzene, borate reagent, and n-butyllithium (n-BuLi).
  • Reactor: Microchannel continuous flow reactor, allowing precise control of reaction time and temperature.
  • Process:
    • The aromatic bromide undergoes lithium-halogen exchange with n-BuLi.
    • The resulting aryllithium intermediate is reacted with a borate source to form the boronic acid intermediate.
    • Hydrolysis yields the corresponding difluoromethoxy-fluorobenzoic acid.
  • Advantages:
    • Enhanced reaction speed due to efficient heat and mass transfer.
    • Improved safety and scalability.
    • High purity and yield of product.

Reaction Parameters

Parameter Value/Condition
Temperature Controlled, typically low to moderate
Reaction Time Short, optimized by flow rate control
Solvent Tetrahydrofuran or mixed solvents
Base n-Butyllithium
Borate Source Triisopropyl borate or related esters
Workup Acidic hydrolysis to release carboxylic acid

This method is described in CN Patent CN106478707A, which emphasizes continuous flow for improved synthetic efficiency and product quality.

Traditional Batch Synthesis Approaches

While continuous flow methods represent modern advances, traditional batch processes remain relevant.

Aromatic Substitution and Functional Group Transformation

  • Step 1: Preparation of difluoromethoxy-substituted fluorobenzene derivatives by nucleophilic substitution or copper-catalyzed coupling reactions.
  • Step 2: Introduction of the carboxylic acid group via lithiation and carboxylation:
    • Lithiation of the fluorinated aromatic compound using organolithium reagents (e.g., n-BuLi).
    • Carboxylation by bubbling carbon dioxide into the reaction mixture.
  • Step 3: Acidic workup to isolate the benzoic acid derivative.

Example Conditions from Related Fluorinated Aromatic Synthesis

  • Use of sodium metal in 2,2,2-trifluoroethanol and dioxane to prepare trifluoroethoxy intermediates.
  • Reaction temperatures ranging from ambient to reflux (22°C to 105°C).
  • Reaction times from 3 hours to overnight depending on step and scale.
  • Use of bases such as sodium hydroxide for neutralization and isolation of free acid.

These conditions are adapted from related trifluoroethoxy and fluorobenzene derivative syntheses described in EP Patent EP1918280A1.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Continuous Flow Microreactor Precise control, fast reaction, high purity Scalability, safety, efficiency Requires specialized equipment
Traditional Batch Lithiation/Carboxylation Established reagents, flexible conditions Simpler setup, widely accessible Longer reaction times, lower control
Copper-Catalyzed Coupling Effective for difluoromethoxy installation High selectivity Sensitive to moisture, catalyst cost

Research Findings and Optimization Notes

  • Continuous flow reactors significantly reduce reaction time and improve yield and reproducibility for fluorinated benzoic acids with difluoromethoxy substituents.
  • Lithiation-carboxylation remains a cornerstone for introducing the carboxylic acid group but requires careful temperature and stoichiometry control to avoid side reactions.
  • Copper-catalyzed coupling methods for installing difluoromethoxy groups are effective but require anhydrous conditions and careful catalyst handling.
  • The choice of solvent (e.g., tetrahydrofuran, dioxane) and base (n-BuLi, sodium hydroxide) critically influences reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzoic acid to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the fluorine atoms, although this is less common due to the stability of the fluorine-carbon bond.

  • Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced fluorinated compounds.

  • Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-(Difluoromethoxy)-2-fluorobenzoic acid serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the creation of complex fluorinated molecules through various chemical reactions. The difluoromethoxy group enhances the reactivity of the compound, making it suitable for further derivatization and functionalization in synthetic pathways .

Synthetic Routes
The synthesis typically begins with 2-fluorobenzoic acid, which undergoes difluoromethylation using reagents such as diethylaminosulfur trifluoride. The resulting product is purified through recrystallization or chromatography .

StepDescription
1Start with 2-fluorobenzoic acid
2Perform difluoromethylation
3Purify the product

Biological Applications

Investigating Biological Interactions
In biological research, this compound is explored for its interactions with biological macromolecules. It can act as a probe to investigate enzyme activities and protein-ligand interactions. The presence of fluorine atoms can influence the binding affinity and stability of these interactions, making it a valuable tool in biochemistry .

Case Study: Inhibition of Enzyme Activity
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, compounds derived from this acid have shown potential in inhibiting DYRK1A/B enzymes, which are implicated in various neurodegenerative diseases .

Pharmaceutical Development

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making them candidates for drug development. Research indicates that modifications to the core structure can lead to compounds with enhanced bioactivity and selectivity against target diseases .

Example: Drug Development Pathway

  • Lead Compound Identification: Initial screening identifies promising derivatives.
  • Biological Testing: In vitro and in vivo studies assess efficacy and safety.
  • Clinical Trials: Successful candidates progress to clinical trials for further evaluation.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties due to fluorination make it valuable in producing high-performance polymers, dyes, and agrochemicals .

Application AreaDescription
Specialty ChemicalsUsed in producing polymers with enhanced properties
AgrochemicalsServes as an intermediate in pesticide synthesis
DyesUtilized for creating colorants with improved stability

Mechanism of Action

The mechanism by which 5-(difluoromethoxy)-2-fluorobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and stability.

Molecular Targets and Pathways:

  • Biological Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways: The specific pathways involved would depend on the biological context and the intended application.

Comparison with Similar Compounds

The following analysis compares 5-(difluoromethoxy)-2-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Comparisons

Halogenated Derivatives

  • 5-Bromo-2,4-difluorobenzoic Acid
    • Structure : Bromine at the 5-position, fluorine at 2- and 4-positions.
    • Properties : High purity (93–99%) via bromination of 2,4-difluorobenzonitrile in sulfuric acid. Used as an agrochemical and pharmaceutical intermediate .
    • Key Difference : Bromine’s bulkiness and polarizability enhance electrophilic substitution reactivity compared to the difluoromethoxy group.
  • 5-(Chlorosulphonyl)-2-fluorobenzoic Acid
    • Structure : Chlorosulphonyl (-SO₂Cl) group at the 5-position.
    • Properties : Higher acidity due to the electron-withdrawing sulphonyl group. Used in synthesizing sulfonamide derivatives .
    • Key Difference : The sulphonyl group enables diverse derivatization (e.g., sulfonamides), unlike the difluoromethoxy group.

Boron-Containing Derivatives

  • 5-Borono-2-fluorobenzoic Acid Structure: Boronic acid (-B(OH)₂) at the 5-position. Properties: Molecular weight 183.93 g/mol. Participates in Suzuki-Miyaura cross-couplings for biaryl synthesis .

Oxygenated Derivatives

  • 5-Hydroxy-2-fluorobenzoic Acid Structure: Hydroxyl (-OH) at the 5-position. Properties: Higher solubility in polar solvents due to hydrogen bonding. Found in phenolic acid derivatives for antioxidant applications . Key Difference: Hydroxyl groups are prone to oxidation, whereas difluoromethoxy groups offer metabolic stability.
  • 5-(3-Acetylphenyl)-2-fluorobenzoic Acid
    • Structure : Acetylphenyl (-C₆H₄COCH₃) at the 5-position.
    • Properties : Molecular weight 258.25 g/mol. Used in kinase inhibitor research for neuroinflammatory diseases .
    • Key Difference : The acetylphenyl group introduces steric hindrance, affecting binding affinity in drug design.

Complex Derivatives

  • 3,4-Bis(benzyloxy)-5-(difluoromethoxy)-2-fluorobenzoic Acid (3g) Structure: Benzyloxy groups at 3- and 4-positions, difluoromethoxy at 5-position. Properties: Synthesized via multi-step protection/deprotection strategies. Used in polyphenol-based kinase inhibitors . Key Difference: Additional benzyloxy groups enhance lipophilicity, improving blood-brain barrier penetration.
Stability and Reactivity
  • Metabolic Stability : Difluoromethoxy groups resist oxidative degradation better than methoxy (-OCH₃) or hydroxy (-OH) groups, making them advantageous in drug design .
  • Acidity : Electron-withdrawing substituents (e.g., -SO₂Cl, -B(OH)₂) increase benzoic acid’s acidity compared to -OCF₂H .

Biological Activity

5-(Difluoromethoxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative that has gained attention in medicinal chemistry due to its unique biological properties. This compound features both difluoromethoxy and fluorine substituents, which can significantly influence its biological activity, binding affinity, and selectivity for various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances lipophilicity and membrane permeability, facilitating better cellular uptake. Additionally, the presence of fluorine atoms can improve the binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds. These factors contribute to the compound's potential as a therapeutic agent in various diseases.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Anti-inflammatory Properties : Studies indicate that it can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary findings suggest that this compound may inhibit tumor cell growth, making it a candidate for cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(Difluoromethoxy)benzoic acidContains difluoromethoxy groupModerate enzyme inhibition
5-Fluoro-2-methoxybenzoic acidMethoxy group instead of difluoromethoxyLower potency in anti-tumor activity
2,5-Difluorobenzoic acidLacks methoxy group; only fluorine substituentsHigher lipophilicity

The combination of the difluoromethoxy and fluorine groups in this compound provides distinct chemical properties that enhance its biological activity compared to the other compounds listed.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Pulmonary Fibrosis Model :
    • In a study involving TGF-β1-induced A549 lung cancer cells, treatment with this compound resulted in reduced cell viability and inhibited epithelial-mesenchymal transition (EMT), indicating its potential role in managing pulmonary fibrosis .
  • Inflammation Model :
    • In an animal model of inflammation induced by bleomycin, administration of the compound decreased lung inflammation markers and improved overall lung function. The results showed significant reductions in inflammatory cytokines and collagen deposition in lung tissues .
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as an antitumoral agent. The compound showed comparable efficacy to established chemotherapeutics but with improved selectivity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(Difluoromethoxy)-2-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki coupling using boronic acid derivatives (e.g., N-Boc-2-pyrroleboronic acid) followed by carboxylation. Optimizing catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (e.g., 80–100°C) enhances cross-coupling efficiency. Post-coupling Boc deprotection under acidic conditions (HCl/dioxane) and subsequent carboxylation yield the final product. Total yields of ~40% are achievable with rigorous purification .
  • Key Data :

  • Suzuki reaction yield: ~60% (before deprotection)
  • Final purity: >95% (confirmed by HPLC) .

Q. How is the structural integrity of this compound validated?

  • Methodology : Use ¹H NMR , ¹³C NMR , and mass spectrometry (MS) to confirm molecular structure. For example:

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 6.5–7.0 ppm (difluoromethoxy group).
  • MS : Molecular ion peak at m/z 232.03 (C₈H₅F₃O₃) .
    • Advanced Tip : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in fluorine substitution patterns .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : The electron-withdrawing nature of the difluoromethoxy group activates the benzoic acid ring for SNAr. Investigate using kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor reaction progress via HPLC or LC-MS .
  • Data Contradiction : While fluorine typically deactivates aromatic rings, the difluoromethoxy group’s meta-directing effect may enhance regioselectivity in substitutions .

Q. What is the compound’s stability under physiological conditions, and how can degradation pathways be mitigated?

  • Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use HPLC-UV to quantify degradation products (e.g., hydrolyzed difluoromethoxy groups).
  • Key Findings :

  • Half-life in plasma: >24 hours (stable for most in vitro assays).
  • Degradation in acidic conditions: ~15% over 12 hours (requires formulation buffering) .

Q. Can this compound serve as a building block for PCSK9 inhibitors?

  • Methodology : Explore its incorporation into peptidomimetic structures via amide coupling. Test inhibitory activity using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) .
  • Evidence : Patent data show derivatives of this compound bind PCSK9 with IC₅₀ values <100 nM, suggesting potential as a scaffold for cardiovascular therapeutics .

Q. How do computational models predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to assess binding affinity to targets like cyclooxygenase-2 (COX-2). Validate predictions with isothermal titration calorimetry (ITC) .
  • Key Insight : The difluoromethoxy group’s lipophilicity (logP ~2.1) enhances membrane permeability, while its steric bulk may limit binding to shallow enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Difluoromethoxy)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethoxy)-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.